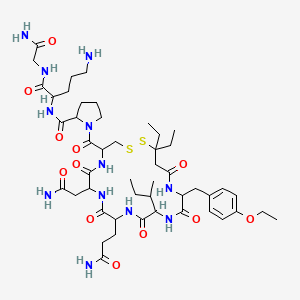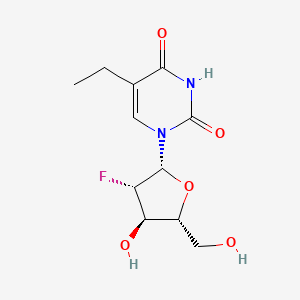
N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
FPL-62064 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dual inhibition of prostaglandin synthetase and 5-lipoxygenase.
Biology: FPL-62064 is employed in research on inflammatory pathways and the role of eicosanoids in various biological processes.
Medicine: The compound’s anti-inflammatory properties make it a candidate for studies on potential therapeutic applications in conditions like arthritis and psoriasis.
Industry: FPL-62064 is used in the development of anti-inflammatory drugs and formulations
Méthodes De Préparation
La synthèse de FPL-62064 implique la réaction de la 4-méthoxyaniline avec l'acide 1-phényl-1H-pyrazole-3-carboxylique dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et se déroule en plusieurs étapes, notamment la formation d'amide et la cyclisation . Les méthodes de production industrielle de FPL-62064 ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.
Analyse Des Réactions Chimiques
FPL-62064 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : FPL-62064 peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyrazole.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le diméthylsulfoxyde et l'éthanol, ainsi que des catalyseurs tels que le palladium sur carbone. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
FPL-62064 a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans des études impliquant l'inhibition double de la synthétase de prostaglandines et de la 5-lipoxygénase.
Biologie : FPL-62064 est utilisé dans la recherche sur les voies inflammatoires et le rôle des eicosanoïdes dans divers processus biologiques.
Médecine : Les propriétés anti-inflammatoires du composé en font un candidat pour des études sur les applications thérapeutiques potentielles dans des affections comme l'arthrite et le psoriasis.
Industrie : FPL-62064 est utilisé dans le développement de médicaments et de formulations anti-inflammatoires
Mécanisme d'action
FPL-62064 exerce ses effets en inhibant l'activité de la synthétase de prostaglandines et de la 5-lipoxygénase. Ces enzymes sont impliquées dans la biosynthèse des eicosanoïdes, qui sont des molécules de signalisation qui jouent un rôle clé dans l'inflammation. En inhibant ces enzymes, FPL-62064 réduit la production d'eicosanoïdes pro-inflammatoires, exerçant ainsi ses effets anti-inflammatoires .
Mécanisme D'action
FPL-62064 exerts its effects by inhibiting the activity of prostaglandin synthetase and 5-lipoxygenase. These enzymes are involved in the biosynthesis of eicosanoids, which are signaling molecules that play a key role in inflammation. By inhibiting these enzymes, FPL-62064 reduces the production of pro-inflammatory eicosanoids, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
FPL-62064 est unique en son genre par son inhibition double de la synthétase de prostaglandines et de la 5-lipoxygénase. Parmi les composés similaires, citons :
Zileuton : Un inhibiteur sélectif de la 5-lipoxygénase.
Indométacine : Un inhibiteur non sélectif de la cyclooxygénase.
Aspirine : Un autre inhibiteur non sélectif de la cyclooxygénase.
Comparé à ces composés, FPL-62064 offre l'avantage de cibler à la fois la synthétase de prostaglandines et la 5-lipoxygénase, ce qui peut entraîner des effets anti-inflammatoires plus complets .
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)17-16-11-12-19(18-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLGNFJHVJIZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145670 | |
| Record name | Fpl 62064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103141-09-9 | |
| Record name | Fpl 62064 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103141099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fpl 62064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of FPL-62064?
A1: FPL-62064 acts as a Kit protein kinase inhibitor. [] Kit protein kinase plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. By inhibiting this kinase, FPL-62064 may interfere with these processes, offering therapeutic potential for diseases where Kit kinase activity is implicated.
Q2: What are the potential therapeutic applications of FPL-62064 based on the research findings?
A2: The research suggests that FPL-62064 holds promise for treating diseases or conditions where Kit protein kinase inhibition is beneficial. [] Specifically, the studies highlight its potential in addressing skin disorders like hyperpigmentation and cutaneous mastocytosis. [] Additionally, its potential for cosmetic applications, particularly skin lightening, is also mentioned. [] Reference:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

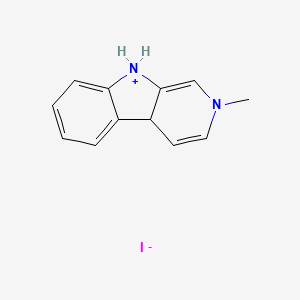


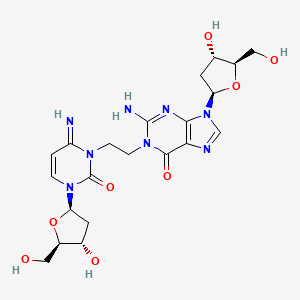
![beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol](/img/structure/B1202980.png)

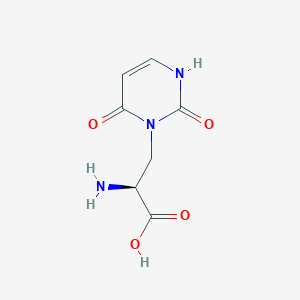

![N-[3-hydroxy-2-methyl-6-[[3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1202991.png)

